molecular formula C16H10N2O2 B12808082 3-Indol-3-yl-2H-1,4-benzoxazin-2-one CAS No. 5543-37-3

3-Indol-3-yl-2H-1,4-benzoxazin-2-one

Cat. No.: B12808082
CAS No.: 5543-37-3
M. Wt: 262.26 g/mol
InChI Key: JAURZMWTUPUGQM-UHFFFAOYSA-N
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Description

3-Indol-3-yl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that combines the structural features of indole and benzoxazinone. This compound is of significant interest due to its presence in various biologically active molecules and its potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Indol-3-yl-2H-1,4-benzoxazin-2-one involves the copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method is notable for its efficiency and high yield . The reaction typically requires a copper catalyst and proceeds under mild conditions, making it an attractive route for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed coupling method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the relatively straightforward reaction conditions make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Indol-3-yl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or benzoxazinone rings .

Mechanism of Action

The mechanism of action of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

CAS No.

5543-37-3

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H10N2O2/c19-16-15(18-13-7-3-4-8-14(13)20-16)11-9-17-12-6-2-1-5-10(11)12/h1-9,17H

InChI Key

JAURZMWTUPUGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

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